

A Technical Guide to the History and Synthesis of Norflurazon

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Compound of Interest

Compound Name: **Norflurazon**

Cat. No.: **B1679920**

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Norflurazon (CAS No. 27314-13-2) is a selective, pre-emergence herbicide belonging to the pyridazinone chemical family.^{[1][2]} It is primarily used to control a variety of annual grasses and broadleaf weeds in agricultural crops such as cotton, soybeans, peanuts, and various fruits and nuts.^{[1][2]} Its mode of action involves the inhibition of carotenoid biosynthesis, a critical process for photosynthesis and photoprotection in plants, leading to a characteristic bleaching effect on susceptible weeds.^{[3][4][5]} This guide provides an in-depth overview of the history, mechanism of action, and chemical synthesis of **Norflurazon**.

Table 1: Physical and Chemical Properties of **Norflurazon**

Property	Value
IUPAC Name	4-chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one ^[4]
Synonyms	SAN 9789, Solicam®, Zorial®, Evital® ^{[2][5]}
CAS Number	27314-13-2 ^{[6][7]}
Molecular Formula	C ₁₂ H ₉ ClF ₃ N ₃ O ^{[6][7]}
Molecular Weight	303.67 g/mol ^{[5][7]}
Appearance	Colorless, odorless crystals ^[4]
Melting Point	177 °C ^[4]
Solubility	Sparingly soluble in hydrocarbons ^[4] . Increased solubility in water can be achieved via inclusion complexes with cyclodextrins. ^[8]
Stability	Stable in aqueous solutions at pH 3-9 but is susceptible to degradation by sunlight. ^[4]

History and Development

Norflurazon was developed by Sandoz Inc. and first registered as a pesticide in 1971.^[2] It is commercialized under various trade names, including Zorial®, Solicam®, and Predict®.^{[3][5]} As a fluorinated pyridazinone compound, it represented a significant advancement in herbicide technology for its targeted mode of action and effectiveness as a pre-emergent agent.^[2] Though its use is established in countries like the United States and Australia^{[1][6]}, it is not approved for use within the European Union^[4].

Mechanism of Action

Norflurazon's herbicidal activity stems from its potent inhibition of the carotenoid biosynthesis pathway.^[9]

3.1 Inhibition of Phytoene Desaturase (PDS) The primary molecular target of **Norflurazon** is Phytoene Desaturase (PDS), a key enzyme in the carotenoid pathway.^{[5][10]} PDS is responsible for the desaturation of the colorless carotenoid precursor, phytoene, into colored

carotenoids like ζ -carotene.[10] **Norflurazon** competitively binds to the PDS enzyme, blocking this critical step.[10]

3.2 Physiological Consequences The inhibition of PDS leads to two major downstream effects:

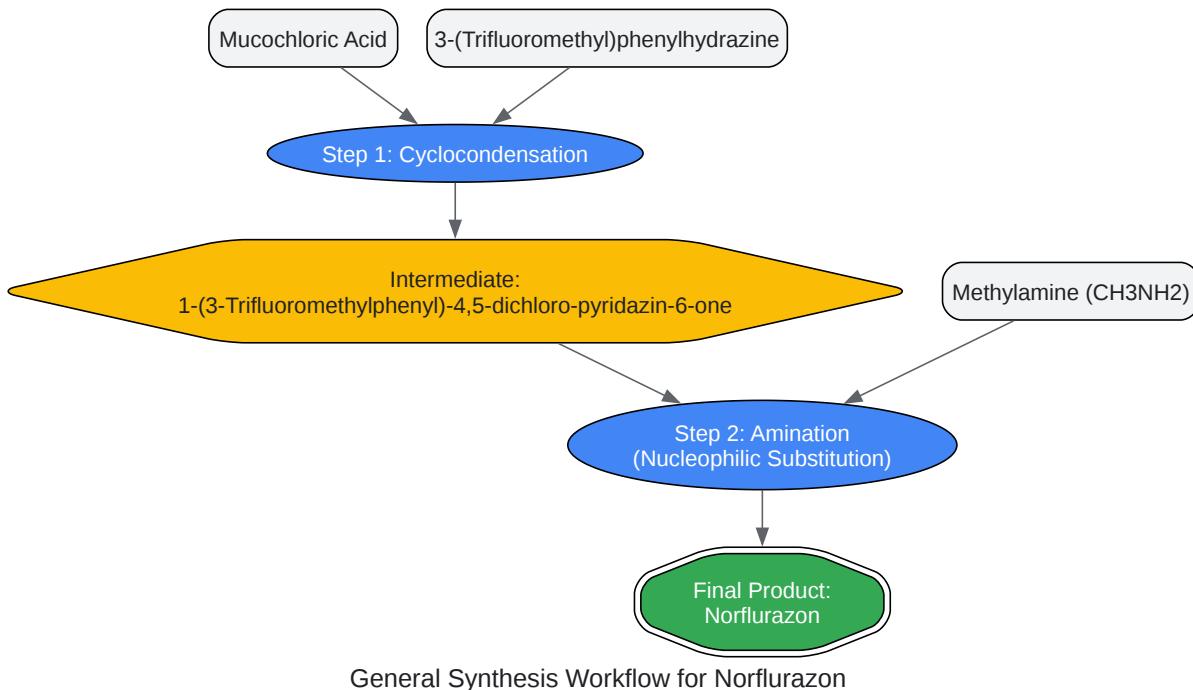
- **Accumulation of Phytoene:** The colorless precursor phytoene builds up in the plant tissues. [11]
- **Depletion of Carotenoids:** The synthesis of essential colored carotenoids (e.g., β -carotene, lutein) is halted.

Carotenoids play a vital role in photoprotection by quenching excess light energy and scavenging reactive oxygen species (ROS) generated during photosynthesis.[12] Without carotenoids, chlorophyll and the photosynthetic apparatus are left unprotected from high light intensity, leading to rapid photo-oxidation and destruction of chlorophyll.[11][12] This results in the visually distinct "bleaching" or whitening of the plant tissue, ultimately causing cell death.[6] [13]

Figure 1. Signaling pathway illustrating **Norflurazon**'s inhibition of PDS.

Chemical Synthesis of Norflurazon

The industrial synthesis of **Norflurazon** is a multi-step process centered on the formation and subsequent functionalization of a pyridazinone ring.[6] The most common methods for synthesizing the pyridazinone core involve the condensation of γ -keto acids or their analogues with hydrazine derivatives.[14][15]



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Figure 2. A plausible two-step synthesis workflow for **Norflurazon**.

4.1 Experimental Protocols

The following protocols describe a general methodology for the synthesis of **Norflurazon** based on established pyridazinone chemistry.^{[6][14][16]} Reaction conditions such as time and temperature can significantly impact product yield and purity and should be optimized accordingly.^[17]

Protocol 4.1.1: Step 1 - Synthesis of 1-(3-Trifluoromethylphenyl)-4,5-dichloro-pyridazin-6-one (Intermediate)

- Objective: To form the core pyridazinone ring via cyclocondensation.
- Reagents:
 - Mucochloric acid (1.0 eq)
 - 3-(Trifluoromethyl)phenylhydrazine (1.0 eq)
 - Solvent: Glacial Acetic Acid or Ethanol
- Methodology:
 - A solution of mucochloric acid in glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.
 - 3-(Trifluoromethyl)phenylhydrazine is added portion-wise to the solution with stirring.
 - The reaction mixture is heated to reflux (approx. 100-120 °C) and maintained for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
 - After completion, the mixture is cooled to room temperature and then poured into ice-cold water.
 - The resulting precipitate (the crude intermediate) is collected by vacuum filtration.
 - The solid is washed with cold water until the filtrate is neutral and then dried.
 - Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol-water mixture).

Protocol 4.1.2: Step 2 - Synthesis of **Norflurazon** (Final Product)

- Objective: To introduce the methylamino group via nucleophilic substitution.

- Reagents:
 - 1-(3-Trifluoromethylphenyl)-4,5-dichloro-pyridazin-6-one (1.0 eq)
 - Aqueous Methylamine (2.0-3.0 eq, e.g., 40% solution)
 - Solvent: Acetonitrile or Dimethylformamide (DMF)^[6]
- Methodology:
 - The dichloropyridazinone intermediate is dissolved in acetonitrile in a reaction vessel.
 - Aqueous methylamine is added dropwise to the solution at room temperature with vigorous stirring. The reaction is typically exothermic and may require cooling to maintain the temperature between 20-30 °C.
 - The mixture is stirred for 2-4 hours at room temperature. The reaction is monitored by TLC until the starting material is consumed.
 - Upon completion, the solvent is removed under reduced pressure (rotary evaporation).
 - The residue is taken up in a mixture of water and an organic solvent (e.g., ethyl acetate) for extraction.
 - The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
 - The solvent is evaporated to yield crude **Norflurazon**, which can be purified by column chromatography or recrystallization to yield a colorless solid.

4.2 Quantitative Synthesis Data

While specific industrial yields are proprietary, laboratory syntheses of related pyridazinone compounds report yields that can serve as a benchmark.

Table 2: Example Yields for Pyridazinone Synthesis Steps

Reaction Step	Description	Reported Yield Range	Reference
Dihydropyridazinone Formation	Reaction of a γ -keto acid with hydrazine hydrate.	58%	[16]
Aromatization/Halogenation	Bromination of a dihydropyridazinone intermediate.	76%	[16]
Amination	Nucleophilic substitution of a chloro-pyridazinone.	Variable (dependent on substrate and conditions)	[6]

Note: Yields are highly dependent on reaction scale, purity of reagents, and optimization of conditions.

Example Experimental Workflow: Herbicide Efficacy Assay

To evaluate the biological activity of synthesized **Norflurazon**, a bioassay can be performed using a model plant system, such as duckweed (*Lemna minor*).[\[13\]](#) This workflow outlines the key steps.

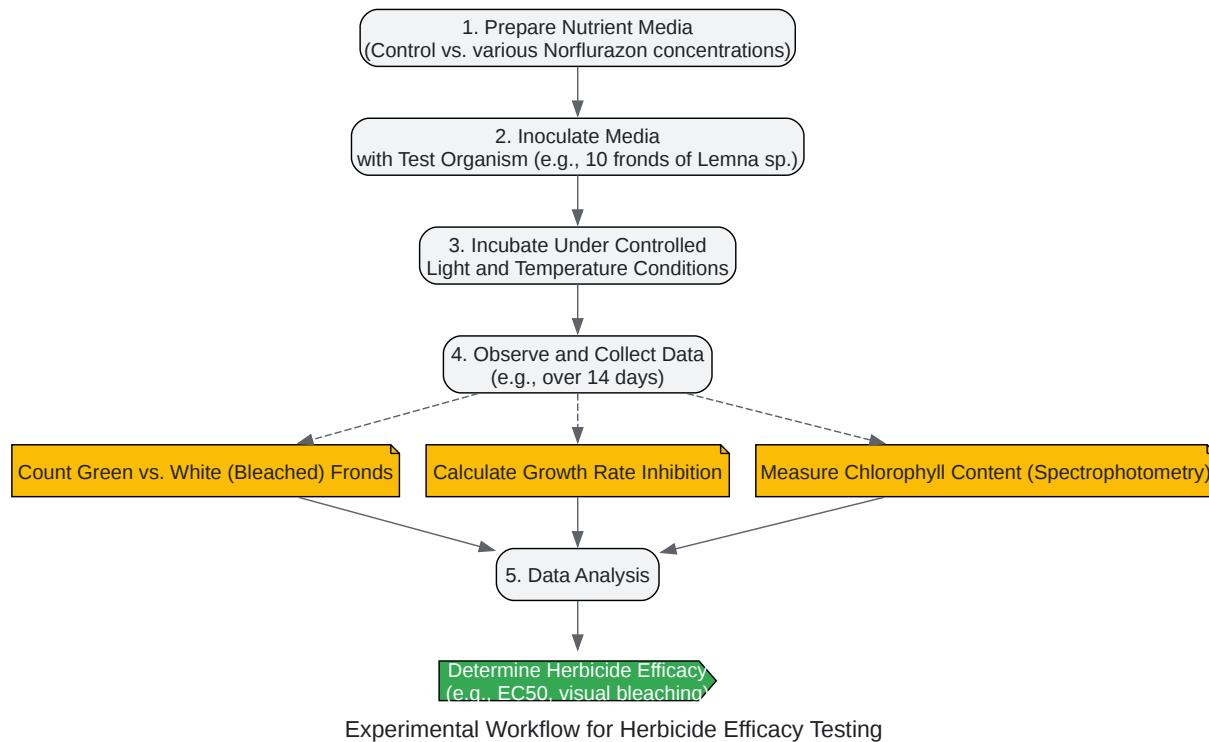
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Figure 3. Workflow for a typical **Norflurazon** bioassay using duckweed.

Protocol 5.1: Herbicide Bioassay

- Media Preparation: Prepare an autotrophic nutrient medium.[13] Create a stock solution of **Norflurazon** by pre-dissolving it in a small amount of ethanol or DMSO.[10][13] Prepare a

dilution series in the nutrient medium to achieve the desired final test concentrations (e.g., 0 μM , 0.1 μM , 1 μM , 5 μM , 10 μM).[\[18\]](#) Include a control group with no herbicide.

- Inoculation: Add a set number of healthy plant fronds (e.g., 10) to flasks containing 50 mL of each test solution.[\[13\]](#)
- Incubation: Place the flasks under controlled conditions (e.g., continuous light, 25 °C) for a period of 7 to 14 days.[\[13\]](#)
- Data Collection: At regular intervals, count the number of green and bleached fronds to assess the progression of photobleaching.[\[13\]](#)
- Analysis: At the end of the experiment, calculate the growth rate and determine the effective concentration that causes a 50% reduction in growth (EC_{50}). Quantify chlorophyll content from tissue samples using spectrophotometry to measure the extent of bleaching.

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